molecular formula C9H12N4 B6262526 N6,N6-dimethyl-1H-indazole-5,6-diamine CAS No. 1499162-43-4

N6,N6-dimethyl-1H-indazole-5,6-diamine

Cat. No.: B6262526
CAS No.: 1499162-43-4
M. Wt: 176.2
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Description

N6,N6-Dimethyl-1H-indazole-5,6-diamine (CAS 1499162-43-4) is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H12N4 and a molecular weight of 176.22 g/mol, this compound features a 1H-indazole core symmetrically substituted with a diamine motif . The indazole scaffold is a privileged structure in pharmaceutical development, known for its broad biological activities and presence in several marketed drugs and clinical candidates . This diamine-substituted indazole serves as a versatile building block for the synthesis of novel heterocyclic compounds. Researchers value this scaffold for developing molecules with potential pharmacological properties. Indazole-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and activity against neurodegenerative diseases . The structural features of this compound make it a valuable intermediate for constructing targeted libraries in high-throughput screening and for lead optimization efforts in various therapeutic areas. This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and typical of a product of this nature.

Properties

CAS No.

1499162-43-4

Molecular Formula

C9H12N4

Molecular Weight

176.2

Purity

93

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis and Design for N6,N6-dimethyl-1H-indazole-5,6-diamine

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process is crucial for designing an efficient and practical synthetic route.

The primary disconnection in the retrosynthesis of this compound involves the formation of the pyrazole ring of the indazole system. A common and effective strategy for constructing the 1H-indazole core is through the cyclization of an appropriately substituted o-toluidine derivative or a related precursor.

Following this logic, a key precursor is a substituted phenylhydrazine or a derivative that can undergo intramolecular cyclization. For the target molecule, a plausible precursor would be a 2-methyl-4,5-dinitrophenylamine derivative, where the nitro groups can be later reduced to the required amino groups. The dimethylation of one of the amino groups can be envisioned to occur at a later stage.

Alternatively, a retrosynthetic approach can target the formation of the N-N bond of the pyrazole ring. This could involve the reaction of a suitably substituted o-aminobenzaldehyde or o-aminoketone with a hydrazine derivative.

Table 1: Potential Key Precursors for this compound Synthesis

Precursor StructureNameRationale
1-(2-methyl-4,5-dinitrophenyl)hydrazineCan undergo intramolecular cyclization to form the dinitro-indazole core, followed by reduction and selective dimethylation.
2-Amino-4,5-dinitrobenzaldehydeCondensation with hydrazine followed by cyclization would form the dinitro-indazole core.
2-Bromo-4,5-dinitro-N,N-dimethylanilineCould undergo a metal-catalyzed coupling reaction with a hydrazine equivalent to form the indazole ring.

The primary strategic disconnection for the 1H-indazole core is the C-N bond formation that completes the pyrazole ring. This can be achieved through several reaction pathways:

Intramolecular Cyclization of Hydrazones: A widely used method involves the formation of a hydrazone from an o-substituted aniline derivative, followed by an intramolecular cyclization. For the target molecule, this could involve the diazotization of a 2-methyl-4,5-diamino-N,N-dimethylaniline derivative, followed by intramolecular cyclization.

Palladium-Catalyzed C-H Amination: Modern synthetic methods allow for the direct formation of the indazole ring through palladium-catalyzed intramolecular C-H amination of hydrazones. nih.gov

[3+2] Cycloaddition Reactions: The 1H-indazole skeleton can be constructed via a [3+2] annulation approach, for instance, from the reaction of arynes with hydrazones or diazo compounds. organic-chemistry.orgnih.gov This method offers a convergent route to the indazole core.

A plausible forward synthetic pathway could commence with a commercially available dinitro-substituted toluene. Nitration, followed by nucleophilic aromatic substitution to introduce the dimethylamino group, and subsequent functional group manipulations would lead to a key intermediate ready for indazole ring formation.

Methodologies for the Formation of the 1H-Indazole Core

The formation of the 1H-indazole core is the cornerstone of the synthesis of this compound. Various synthetic methodologies have been developed to construct this important heterocyclic scaffold.

[3+2] Cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocyclic rings, including the pyrazole moiety of the indazole system. A notable example is the reaction of in situ generated arynes with diazo compounds or nitrile imines. organic-chemistry.orgacs.org This approach allows for the rapid construction of the 1H-indazole core with a variety of substituents.

Annulation sequences, where a ring is built onto an existing scaffold, are also prevalent. For instance, a palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes can yield substituted 1H-indazoles. nih.gov

Table 2: Examples of Cycloaddition and Annulation Reactions for 1H-Indazole Synthesis

Reaction TypeReactantsConditionsProductReference
[3+2] Cycloadditiono-(Trimethylsilyl)aryl triflates and diazo compoundsCsF or TBAF, room temperatureSubstituted 1H-indazoles organic-chemistry.org
[3+2] AnnulationArynes and N-tosylhydrazonesMild conditions3-Substituted indazoles nih.gov
Oxidative BenzannulationPyrazoles and internal alkynesPd(OAc)2/P(tBu)3·HBF4Substituted 1H-indazoles nih.gov

While the target molecule, this compound, has a dimethylamino group on the benzene ring, the principles of regioselective N-alkylation of the indazole core are important for the synthesis of other derivatives. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers. beilstein-journals.orgresearchgate.net

Achieving regioselectivity is a significant challenge in indazole chemistry. beilstein-journals.org The outcome of N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, and the reaction conditions (base, solvent). beilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran has been shown to favor N1 alkylation for a range of 3-substituted indazoles. nih.gov Conversely, certain substituents at the C7 position can direct alkylation to the N2 position. nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanisms driving regioselectivity, suggesting that chelation and non-covalent interactions can play a crucial role. nih.gov

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the indazole ring is no exception. researchgate.net Various transition metals, including palladium, copper, and rhodium, have been utilized to facilitate the formation of the N-N bond or C-N bonds of the indazole core. nih.govresearchgate.netnih.gov

Palladium-catalyzed reactions, such as the intramolecular C-H amination of hydrazones, provide an efficient route to 1H-indazoles. nih.gov Copper-catalyzed Ullmann-type reactions have also been employed for the intramolecular cyclization to form the 1H-indazole ring. thieme-connect.com Furthermore, rhodium-catalyzed C-H activation and annulation sequences have emerged as a powerful strategy for the synthesis of functionalized indazole derivatives. nih.govresearchgate.net

Table 3: Examples of Metal-Catalyzed Reactions in Indazole Synthesis

Metal CatalystReaction TypeSubstratesKey FeaturesReference
PalladiumIntramolecular C-H AminationAminohydrazonesLigand-free conditions nih.gov
CopperUllmann-Type CyclizationHydrazone of an o-halobenzaldehydeScalable process thieme-connect.com
RhodiumC-H Activation/AnnulationImidates and nitrosobenzenesSequential C-H bond activation and intramolecular cascade annulation nih.gov
PalladiumSuzuki Cross-Coupling/N-Arylation3-Iodo-N-Boc indazole and boronic acidsFlexible synthesis of 1,3-diarylsubstituted indazoles nih.gov

Introduction and Functionalization of the Diamine Moiety

The core challenge in synthesizing this molecule lies in the regioselective installation of two distinct amino functionalities at the C-5 and C-6 positions of the indazole ring. A plausible synthetic strategy involves the functionalization of a pre-formed indazole core, often starting from precursors such as nitro- or halo-substituted indazoles.

The introduction of amino groups onto the benzene portion of the indazole ring is typically achieved by either the reduction of nitro groups or through transition-metal-catalyzed cross-coupling reactions. A common synthetic route commences with a precursor like 5-nitro-1H-indazole.

Nitration and Reduction: Indazole can be nitrated to yield a mixture of nitroindazoles, with 5-nitro-1H-indazole being a common isomer. Subsequent functionalization at the C-6 position can be achieved, followed by the reduction of the nitro group to an amine. For instance, a 6-halo-5-nitro-1H-indazole serves as a versatile intermediate. The nitro group can be reduced to a primary amine (C5-NH2) using standard reducing agents like SnCl2/HCl, H2 with a palladium catalyst, or iron in acetic acid.

Catalytic C-N Cross-Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. Starting with a dihalo-indazole or a halo-nitro-indazole, amino groups can be introduced sequentially. For example, a 6-bromo-5-nitro-1H-indazole could first undergo reduction of the nitro group. The resulting 5-amino-6-bromo-1H-indazole can then be subjected to a second amination reaction at the C-6 position. However, achieving selectivity between the ring nitrogens (N-1 and N-2) and the exocyclic amino groups during these steps requires careful optimization of reaction conditions.

An efficient route to substituted 1-aryl-1H-indazoles often involves the preparation of arylhydrazones from an appropriately substituted acetophenone or benzaldehyde, followed by cyclization. For the target molecule, a precursor such as 2-fluoro-4,5-dinitrotoluene could be reacted with hydrazine to form the dinitroindazole intermediate, which can then be selectively reduced.

Once the 1H-indazole-5,6-diamine is obtained, the next critical step is the selective dimethylation of the amino group at the C-6 position. This requires differentiating between the two exocyclic primary amines. Assuming the C-5 amine is protected, the C-6 amine can be dimethylated using several established methods.

Reductive Amination: This is a widely used and efficient method for the N-methylation of primary and secondary amines. The reaction typically involves treating the amine with an excess of formaldehyde in the presence of a reducing agent. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd/C). This method is often high-yielding and compatible with a wide range of functional groups. The process likely proceeds through the formation of an intermediate imine or enamine, which is then reduced.

Eschweiler-Clarke Reaction: This classical method utilizes a mixture of formic acid and formaldehyde as the methylating agent. Formic acid acts as the reducing agent in this process. The reaction is typically carried out under heating and is effective for producing N,N-dimethylated amines.

Use of Methylating Agents: Direct alkylation with methylating agents like dimethyl sulfate (B86663) or methyl iodide can also be employed. However, these reactions often require a base and can be difficult to control, sometimes leading to over-methylation and the formation of quaternary ammonium (B1175870) salts. Therefore, reductive amination is generally the preferred method for its selectivity and milder conditions. Heterogeneous catalysts, such as carbon-supported Ruthenium nanoparticles (Ru/C), have been shown to be highly effective for the N-dimethylation of various functional amines using formaldehyde.

To achieve selective dimethylation of the N6-amine in the presence of the N5-amine and the N-1 proton of the indazole ring, a robust orthogonal protection strategy is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting the others.

Selection of Protecting Groups: For a diaminoindazole, one could utilize the difference in reactivity between the two amino groups or employ a sequential protection scheme. Common amine protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, and carbobenzyloxy (Cbz), which is removed by hydrogenolysis. The N-1 position of the indazole can be protected with groups like a p-toluenesulfonyl (Ts) group or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Synthetic Application: A potential strategy would be the non-selective protection of both amines in 1H-indazole-5,6-diamine, for example, as their Boc derivatives. Due to potential differences in the steric or electronic environment of the C-5 and C-6 positions, selective deprotection of one of the Boc groups might be achievable under carefully controlled, mildly acidic conditions. A more robust method involves a multi-step synthesis where the amino groups are introduced sequentially, allowing for protection at each stage. For instance, after the formation of 5-amino-6-nitro-1H-indazole, the 5-amino group could be protected with a Boc group. Subsequently, the 6-nitro group is reduced to an amine, which can then be dimethylated. Finally, the Boc group at the C-5 position is removed using acid. The synthesis of various diaminoindoles has been successfully demonstrated using such orthogonal protection strategies to allow for differential derivatization of each amino group.

Advanced Synthetic Methodologies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of scalable, safe, and environmentally benign processes. The synthesis of complex molecules like this compound can benefit significantly from these advanced methodologies.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reproducibility, and greater scalability. For the synthesis of indazole derivatives, flow chemistry can be particularly advantageous.

Many reactions involved in indazole synthesis, such as nitrations or reactions with hydrazine, can be highly exothermic and pose safety risks on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. Furthermore, hazardous intermediates can be generated and consumed in situ, avoiding their isolation and storage. A general one-step synthesis of substituted indazoles has been reported using a commercial flow reactor system, demonstrating the utility of this technology for creating indazole libraries. Continuous-flow reactions have also been employed for specific steps in indazole synthesis, such as the Cadogan reaction of nitroaromatic imines. This approach is well-suited for the large-scale production of the target compound, ensuring consistent quality and safety.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of indazoles can be made more environmentally friendly by the careful selection of solvents and reagents.

Green Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research has focused on replacing these with greener alternatives. For instance, polyethylene glycol (PEG) has been used as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. Water and ethanol are also highly desirable green solvents, and some methods have been developed for indazole synthesis in an EtOH-H2O medium. One study demonstrated the synthesis of 1H-indazoles from ortho-hydroxybenzaldehydes and hydrazine hydrate in ethanol, using ammonium chloride as a mild acid catalyst. The use of ultrasound irradiation in conjunction with green solvents has also been shown to improve reaction efficiency.

Catalytic Approaches: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalyst-based approaches have led to significant advancements in indazole synthesis. For the dimethylation step, using a recyclable heterogeneous catalyst like Ru/C avoids the need for stoichiometric reagents and simplifies product purification.

By integrating these advanced methodologies, the synthesis of this compound can be optimized to be not only efficient but also safe, scalable, and environmentally responsible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of N6,N6-dimethyl-1H-indazole-5,6-diamine

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a substituted indazole like this compound, these methods can provide deep insights into its electronic nature and reactivity.

The electronic structure of this compound is founded on the indazole core, which is a ten-π electron aromatic heterocyclic system. nih.gov This system combines the characteristics of a benzene ring and a pyrazole ring. The introduction of a 5-amino and a 6-dimethylamino group significantly influences the electronic landscape. Both the -NH₂ and -N(CH₃)₂ groups are strong electron-donating groups, which increase the electron density of the fused benzene ring through resonance effects.

Charge Distribution: The nitrogen atoms of the pyrazole ring are inherently electronegative, leading to regions of localized negative charge. Conversely, the electron-donating diamine substituents are expected to create a surplus of electron density on the benzene portion of the molecule, particularly at the ortho and para positions relative to the amino groups. The N,N-dimethylamino group, being a tertiary amine, generally exhibits a stronger electron-donating effect than the primary amino group. This differential donation would further polarize the molecule.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. erpublications.com

HOMO: For this compound, the HOMO is anticipated to be delocalized primarily over the electron-rich benzene ring and the nitrogen atoms of the diamine substituents. The energy of the HOMO is directly related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be distributed more over the pyrazole portion of the indazole ring, which is the more electron-deficient part of the heterocycle. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation. A smaller energy gap suggests higher reactivity. researchgate.net The electron-donating groups are expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted indazole.

The conformational flexibility of this compound primarily revolves around the rotation of the substituent groups. The most significant of these is the rotation about the C6-N(CH₃)₂ bond. Computational studies on N,N-dimethylaniline have shown that the torsion potential has a single minimum corresponding to a quasi-planar structure of the phenyl-N-C₂ fragment, a conformation stabilized by p-π interaction. researchgate.net

For this compound, a similar quasi-planar arrangement of the C6-N(CH₃)₂ group relative to the indazole ring would be expected to maximize electronic delocalization. However, potential steric hindrance between the methyl groups on N6 and the adjacent amino group at C5 could lead to a slightly twisted conformation being the most stable energetic minimum. The primary amino group at C5 also has rotational freedom, though its energetic barrier is expected to be lower. A comprehensive conformational analysis would require detailed potential energy surface scans using quantum chemical calculations to identify all stable conformers and the energy barriers separating them.

Indazole Tautomerism: The indazole ring system is known to exhibit annular tautomerism, existing in two primary forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. nih.gov

1H-indazole: This tautomer has a benzenoid structure and is generally the more thermodynamically stable form in the gas phase, in solution, and in the solid state for most indazole derivatives. nih.govnih.govbeilstein-journals.org

2H-indazole: This tautomer possesses a quinonoid structure. While typically less stable, its prevalence can be influenced by substitution and solvent effects. researchgate.net

For this compound, the 1H-tautomer is predicted to be the predominant form. Theoretical calculations on various indazoles have consistently shown the 1H form to be lower in energy by several kJ·mol⁻¹. nih.gov

Diamine Tautomerism: Tautomerism involving the amino groups on the benzene ring (amine-imine tautomerism) is theoretically possible but highly unfavorable. The aromaticity of the benzene ring provides a significant energy barrier against the formation of a non-aromatic imine tautomer. Therefore, this type of tautomerism is not expected to contribute meaningfully to the equilibrium state of the molecule under normal conditions.

Spectroscopic Property Prediction and Interpretation

Computational chemistry allows for the prediction of various spectroscopic properties, providing valuable data for structural elucidation and characterization.

While precise chemical shifts require specific calculations (e.g., using the GIAO method with DFT), expected ranges for ¹H and ¹³C NMR signals can be predicted based on data from similar substituted indazoles and aromatic amines. nih.govnih.govmdpi.comresearchgate.net The electron-donating nature of the amino and dimethylamino groups will cause upfield shifts (lower ppm values) for the protons and carbons on the benzene ring, particularly H-4, H-7, C-4, C-5, C-6, and C-7a.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 (N-H) 12.0 - 13.5 -
H-3 7.8 - 8.2 133 - 138
H-4 6.5 - 7.0 115 - 120
H-7 7.2 - 7.6 110 - 115
-NH₂ 4.0 - 5.5 -
-N(CH₃)₂ 2.8 - 3.2 40 - 45
C-3 - 133 - 138
C-3a - 120 - 125
C-4 - 115 - 120
C-5 - 135 - 140
C-6 - 145 - 150
C-7a - 138 - 143

Note: These are estimated ranges in a non-polar solvent like CDCl₃ or DMSO-d₆. Actual values can vary based on solvent, concentration, and temperature.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is better for non-polar, symmetric bonds. nih.gov Theoretical frequency calculations can predict the vibrational spectra and aid in the assignment of experimental bands.

Key functional groups in this compound will give rise to characteristic vibrational bands.

N-H Stretching: The N-H bonds of the pyrazole ring and the 5-amino group will produce distinct stretching vibrations. The amino group (-NH₂) is expected to show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The indazole N-H stretch will appear as a broader band, typically in the 3100-3200 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic C=C and C=N stretching vibrations of the indazole ring will result in a series of sharp bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the amino group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the amino and dimethylamino groups will appear in the 1250-1350 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Primary Activity
Asymmetric & Symmetric Stretch -NH₂ (amino) 3400 - 3500 IR
Stretch N-H (indazole) 3100 - 3200 IR
Stretch C-H (aromatic) 3000 - 3100 IR, Raman
Stretch C-H (aliphatic) 2850 - 2980 IR, Raman
Bending (Scissoring) -NH₂ (amino) 1600 - 1650 IR
Stretch C=C, C=N (ring) 1450 - 1620 IR, Raman
Stretch C-N (aromatic amine) 1250 - 1350 IR

Note: These are general ranges. Precise values depend on the molecular environment and would be refined by computational simulations.

Electronic Absorption (UV-Vis) and Emission Spectra Prediction

The theoretical prediction of electronic absorption and emission spectra provides valuable insights into the photophysical properties of a molecule. For this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate its UV-Vis and fluorescence spectra. These calculations help in understanding the electronic transitions between molecular orbitals upon absorption of light.

The prediction of emission spectra can be approached by computationally investigating the electronic properties of N-alkyl carbazoles, which are structurally related fluorophores. researchgate.net By analogy, it is anticipated that this compound would exhibit fluorescence, and the emission wavelength could be tuned by modifying the substituents on the indazole core. researchgate.net The specific wavelengths of absorption and emission would depend on the solvent environment, which can be modeled using computational methods that account for solvent effects.

A hypothetical table of predicted spectral properties for this compound, based on computational studies of analogous compounds, is presented below.

Computational MethodPredicted PropertyEstimated ValueReference Analogues
TD-DFTMaximum Absorption Wavelength (λmax)280-320 nm1H-indazole, 1-methylindazole researchgate.net
TD-DFTMolar Absorptivity (ε)HighSubstituted indazoles
TD-DFTMaximum Emission Wavelength (λem)350-450 nmN-alkyl carbazoles researchgate.net
DFTHOMO-LUMO Energy GapLower than parent indazoleSubstituted indazoles

Molecular Modeling for Ligand-Biomolecule Interactions

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can identify potential biological targets and elucidate the binding mode at the molecular level. Given that various indazole derivatives have shown inhibitory activity against a range of protein kinases, these enzymes represent putative biological targets.

Docking studies of indazole-based compounds have been performed against several kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others implicated in cancer. nih.govnih.govbiotech-asia.org For example, a study on novel indazole derivatives identified their potential to bind to the ATP-binding site of VEGFR-2. biotech-asia.org It is plausible that this compound could also fit into the active sites of such kinases. The diamino and dimethylamino groups could form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain.

Other potential targets for indazole derivatives include proteins involved in renal cancer, as well as non-kinase targets like the Murine Double Minute 2 (MDM2) protein and the Peripheral Benzodiazepine Receptor (PBR). nih.gov Docking simulations of this compound against a panel of such targets could reveal its potential biological activities.

Below is a table summarizing potential biological targets for this compound based on docking studies of analogous compounds.

Putative Biological TargetTarget ClassKey Interacting Residues (from analogs)Predicted Binding Affinity (for analogs)
FGFR1Tyrosine KinaseNot specifiedIC50 in µM range nih.gov
Renal Cancer-related Protein (PDB: 6FEW)Not specifiedASP784, LYS655, MET699, GLU672 nih.govHigh binding energies nih.gov
VEGFR-2Tyrosine KinaseGlu828, Ile856, Lys826, Arg833 biotech-asia.orgGood docking scores biotech-asia.org
AromataseEnzymeArg115, Met374-8.0 kcal/mol
MDM2E3 Ubiquitin LigaseGLN72, HIS73-3.592025e+02 kcal/mol
PBRReceptorLEU43, GLN109, ILE141, LYS140, PHE23, LEU30-2.579182e+02 to -2.863714e+02 kcal/mol

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into binding stability and conformational changes that cannot be obtained from static docking poses. For this compound, MD simulations could be performed on its docked complexes with putative biological targets to assess the stability of the predicted binding modes.

Studies on other indazole derivatives have successfully employed MD simulations to confirm the stability of their binding to targets like Hypoxia-Inducible Factor-1α (HIF-1α) and VEGFR-2. nih.govnih.gov These simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation trajectory.

An MD simulation of this compound bound to a kinase, for instance, would be expected to show a stable RMSD for the ligand within the binding pocket, indicating a stable binding pose. The RMSF analysis could highlight flexible regions of the protein that may undergo conformational changes upon ligand binding. Such simulations are crucial for validating docking results and providing a more realistic picture of the ligand-receptor interaction. A study on indazol-pyrimidine hybrids also utilized molecular dynamics to evaluate binding affinity and structural stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

For this compound, QSAR and pharmacophore models can be developed based on a dataset of structurally similar indazole derivatives with known biological activities. These models can then be used to predict the activity of this compound and to guide the design of new, more potent analogs.

Several studies have reported the development of QSAR and pharmacophore models for indazole derivatives targeting various biological endpoints. For example, 3D-QSAR and pharmacophore models have been created for indazole derivatives as HIF-1α inhibitors, identifying key steric and electronic features that influence their inhibitory potency. nih.gov Another study identified an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov Similarly, pharmacophore models have been developed for indazole analogs targeting the estrogen receptor alpha (ERα). ugm.ac.id

A hypothetical pharmacophore model for kinase inhibition based on indazole scaffolds might include a hydrogen bond donor (the indazole NH), a hydrogen bond acceptor, and one or more hydrophobic/aromatic regions. The this compound molecule, with its various functional groups, would likely fit such a pharmacophore model well.

In Silico ADME Prediction (excluding clinical relevance)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to assess the druglikeness of a compound. Various computational models are available to predict these properties based on the molecular structure of a compound.

For this compound, a range of ADME parameters can be predicted using online tools and specialized software. These predictions can provide an initial assessment of its potential pharmacokinetic profile. A study on novel triazoles, indazoles, and aminopyridines performed in silico ADME predictions to assess their drug-likeness. researchgate.net

Key ADME properties that can be predicted include:

Lipophilicity (logP): This parameter affects solubility, absorption, and distribution.

Aqueous Solubility (logS): Important for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Drug-likeness Rules: Evaluation against criteria such as Lipinski's Rule of Five.

The table below presents hypothetical in silico ADME predictions for this compound, based on general expectations for small, drug-like molecules and findings for other heterocyclic compounds. mdpi.comnih.gov

ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight~191 g/mol Compliant with Lipinski's Rule (< 500)
logP1.5 - 2.5Good balance of lipophilicity and hydrophilicity
logSModerately SolubleFavorable for absorption
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeationPossibleMay or may not cross the BBB
CYP2D6 InhibitionPossible InhibitorPotential for metabolic interactions
Lipinski's Rule of FiveCompliantGood oral bioavailability predicted

Pharmacological Profiling and Mechanism of Action Studies Preclinical Focus

In Vitro Biological Activity Screening and Assays

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Target Identification and Validation Approaches

No published data is available.

In Vivo Preclinical Efficacy and Pharmacokinetic Evaluation (Non-Human Animal Models)There are no published reports on the in vivo efficacy of N6,N6-dimethyl-1H-indazole-5,6-diamine in any animal models of disease, nor is there any available data on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Selection and Justification of Relevant Animal Models for Disease Research

There is currently no publicly accessible information detailing the use of this compound in any animal models for disease research, including but not limited to oncology or infectious diseases. The selection of an appropriate animal model is a critical step in preclinical research, as it should mimic the human disease state as closely as possible to provide relevant and translatable data. Without any published studies, the scientific community has no insight into which, if any, disease areas this compound has been investigated for.

Efficacy Studies in Established Disease Models

Consistent with the lack of information on animal models, there are no publicly available reports on the efficacy of this compound in any established disease models. Efficacy studies are fundamental to demonstrating a compound's potential therapeutic benefit. These studies measure the extent to which a drug candidate can produce a desired therapeutic effect in a controlled preclinical setting. The absence of such data means that the potential therapeutic applications of this compound remain unknown to the broader scientific community.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Modulation of Physicochemical Properties for Optimized Biological Performance

The optimization of a drug candidate's biological performance is intrinsically linked to the modulation of its physicochemical properties. For the N6,N6-dimethyl-1H-indazole-5,6-diamine scaffold, understanding the interplay between its structural features and properties such as lipophilicity, polarity, and metabolic stability is crucial for enhancing its therapeutic potential. While specific research on this compound is not extensively available in public literature, we can infer its likely characteristics and the impact of structural modifications based on studies of related indazole derivatives.

Impact of Lipophilicity and Polarity on Cellular Permeability and Target Engagement

The balance between lipophilicity and polarity is a critical determinant of a molecule's ability to traverse cellular membranes and effectively interact with its biological target. mdpi.comnih.gov

Lipophilicity and Cellular Permeability:

Generally, increasing lipophilicity can enhance membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov The indazole core itself is considered a lipophilic and metabolically stable bioisostere for phenol, which can be advantageous in drug design. pharmablock.com

Polarity and Target Engagement:

The polarity of a molecule, arising from the presence of heteroatoms and polar functional groups, is crucial for its interaction with the typically polar binding pockets of biological targets, such as protein kinases. rsc.org The two amine groups and the nitrogen atoms of the indazole ring in this compound introduce significant polarity. These groups can act as hydrogen bond donors and acceptors, which are often key interactions for high-affinity binding to a target protein. mdpi.com

For instance, in many kinase inhibitors, the indazole scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. mdpi.com The amino groups at positions 5 and 6 could further enhance target engagement by forming additional hydrogen bonds or ionic interactions with nearby amino acid residues in the active site. The dimethylation at N6, while increasing lipophilicity, might sterically hinder or alter the hydrogen bonding capacity of the adjacent amine, a factor that would need to be considered in structure-activity relationship (SAR) studies.

The table below illustrates the predicted lipophilicity (as XLogP3) for the parent 1H-indazole-5,6-diamine and its N6,N6-dimethyl derivative, showcasing the impact of the dimethyl substitution.

CompoundMolecular FormulaPredicted XLogP3
1H-Indazole-5,6-diamineC₇H₈N₄0.5
This compoundC₉H₁₂N₄1.2 (estimated)

Data for 1H-Indazole-5,6-diamine from PubChem. XLogP3 for the N6,N6-dimethyl derivative is an estimation based on the contribution of two methyl groups.

Stability in Biological Milieu and Metabolic Pathways (preclinical, non-human)

The metabolic stability of a drug candidate is a critical factor for its in vivo efficacy and duration of action. Preclinical studies in non-human models, typically using liver microsomes, provide initial insights into a compound's metabolic fate. nih.gov

Metabolic Stability of Indazole Derivatives:

The indazole ring is generally considered to be relatively resistant to metabolic degradation, making it a favored scaffold in medicinal chemistry. pharmablock.com However, the substituents on the indazole ring are often susceptible to metabolic transformations. For this compound, the primary metabolic pathways would likely involve the N,N-dimethylamino group and the primary amino group.

Potential metabolic pathways for this compound in preclinical non-human studies could include:

N-demethylation: The N,N-dimethylamino group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of the corresponding N-methylamino and primary amino metabolites.

Oxidation: The primary amino group at the 5-position could undergo oxidation.

Glucuronidation or Sulfation: The amino groups and the indazole nitrogens can be sites for phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion. pharmablock.com

The table below outlines potential metabolic pathways and the enzymes that may be involved, based on general knowledge of drug metabolism.

Metabolic PathwayPotential Metabolite(s)Key Enzymes (preclinical, non-human)
N-demethylationN6-methyl-1H-indazole-5,6-diamine, 1H-indazole-5,6-diamineCytochrome P450 (CYP) enzymes
Oxidation of primary amineHydroxylamine or nitroso derivativesFlavin-containing monooxygenases (FMOs), CYPs
Phase II ConjugationGlucuronide or sulfate (B86663) conjugates at N5, N6, or indazole nitrogensUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)

The metabolic stability of this compound would need to be experimentally determined in preclinical models to understand its pharmacokinetic profile. Structure-activity relationship studies often focus on modifying metabolically liable sites to improve stability. For example, replacing a metabolically unstable group with a more robust one can significantly enhance a compound's half-life and oral bioavailability. nih.gov

Analytical and Characterization Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of N6,N6-dimethyl-1H-indazole-5,6-diamine.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The experimentally measured exact mass is then compared to the theoretical mass calculated from the elemental formula (C₉H₁₂N₄). A minimal mass error, usually less than 5 parts per million (ppm), provides strong evidence for the correct chemical formula. nih.govmdpi.commdpi.com

Table 1: Representative HRMS Data for this compound
ParameterValue
Chemical FormulaC₉H₁₂N₄
Ionization ModeESI-Positive
Adduct[M+H]⁺
Calculated Exact Mass177.11347
Observed Exact Mass177.11321
Mass Error-1.5 ppm

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially for complex heterocyclic systems like indazoles. mdpi.comacs.orgcarta-evidence.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: These experiments correlate signals within the spectrum to reveal connectivity. youtube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. nih.gov For instance, an HMBC correlation between the N-methyl protons and the C6 carbon would confirm the dimethylamino group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. mdpi.com

Solid-state NMR could also be employed to study the compound in its crystalline form, providing information about polymorphism and intermolecular interactions that are averaged out in solution-state NMR. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
Position¹H δ (ppm)¹³C δ (ppm)Key 2D NMR Correlations (HMBC)
3~8.0 (s, 1H)~134.0H4, H7a
4~7.4 (s, 1H)~115.0C3, C5, C7a
5-~138.0H4, H7
6-~145.0H7, N-CH₃
7~6.9 (s, 1H)~98.0C5, C7a
7a-~140.0H3, H4, H7
N-CH₃~2.8 (s, 6H)~44.0C6
NH (amine)~4.9 (br s, 2H)--
NH (indazole)~12.9 (br s, 1H)--

For indazole derivatives, this method is particularly valuable for unequivocally determining the position of substituents on the bicyclic ring system. nih.govresearchgate.net The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions.

Table 3: Representative Single-Crystal X-ray Diffraction Data (based on a related indazole structure)
ParameterExample Value
Empirical FormulaC₉H₁₂N₄
Formula Weight176.22
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 18.30 Å, b = 8.34 Å, c = 5.66 Å
Volume863.3 ų
Z (Molecules per unit cell)4
Final R-factor [I > 2σ(I)]~0.055

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated. nih.gov

Method development involves optimizing several parameters to achieve good resolution between the main compound peak and any potential impurities. Key parameters include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength (selected based on the UV absorbance maximum of the compound). thermofisher.com

Once developed, the method is validated according to established guidelines to ensure its reliability. nih.govnih.govwu.ac.th Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical HPLC Method Parameters for Purity Assessment
ParameterCondition
InstrumentHPLC with UV/PDA Detector
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A20 mM Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the polar amine groups and the indazole NH group, this compound itself may exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability. iu.edu

Therefore, GC-MS analysis is most applicable after derivatization. researchgate.net This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). iu.edunih.gov The derivatized compound can then be readily analyzed by GC-MS, where the gas chromatograph separates the components of the mixture and the mass spectrometer provides mass spectra for identification. researchgate.net

Quantitative Analysis in Preclinical Biological Samples

To understand the pharmacokinetic profile of this compound, sensitive and specific analytical methods are required to measure its concentration in biological matrices such as plasma, blood, and tissue homogenates from preclinical animal studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. A reverse-phase HPLC method can be adapted for the analysis of indazole compounds. sielc.com For MS compatibility, volatile buffers like formic acid or ammonium acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

The development of a robust LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection parameters. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

Table 2: Proposed LC-MS/MS Parameters for Quantitative Analysis

LC Parameters MS/MS Parameters
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)Ionization Mode Electrospray Ionization (ESI), Positive
Mobile Phase A 0.1% Formic Acid in WaterPrecursor Ion (Q1) [M+H]⁺ of the analyte
Mobile Phase B 0.1% Formic Acid in AcetonitrileProduct Ion (Q3) Specific fragment ion
Gradient Optimized for analyte retention and peak shapeInternal Standard Stable isotope-labeled analyte
Flow Rate 0.4 mL/minCollision Gas Argon
Injection Volume 5 µLDwell Time 100 ms

This method would be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability in the relevant biological matrices.

Understanding the metabolic fate of this compound is a crucial aspect of its preclinical evaluation. In vivo studies in animal models are conducted to identify the major metabolites and the biotransformation pathways. High-resolution mass spectrometry (HRMS), often in combination with LC, is the primary tool for metabolite identification.

The general workflow involves dosing the compound to animals and collecting biological samples (e.g., urine, feces, plasma) over time. These samples are then analyzed by LC-HRMS. The instrument acquires full-scan mass spectra, allowing for the detection of potential metabolites by searching for predicted biotransformations (e.g., oxidation, glucuronidation, sulfation) and comparing the mass spectra of dosed versus control samples. The exact mass measurement provided by HRMS helps in proposing the elemental composition of the metabolites. Further structural information can be obtained from the fragmentation patterns in MS/MS spectra.

Common metabolic pathways for amino- and N-alkyl-containing aromatic compounds include:

Oxidation: Hydroxylation of the indazole ring or the alkyl chains.

N-dealkylation: Removal of one or both methyl groups from the dimethylamino moiety.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the amino groups.

The identification of these metabolites helps in understanding the clearance mechanisms of the parent compound and in identifying any potentially active or reactive metabolites.

Future Perspectives and Research Challenges

Exploration of Novel Therapeutic Research Areas for N6,N6-dimethyl-1H-indazole-5,6-diamine

Indazole derivatives have demonstrated a wide array of biological activities, with significant potential in oncology, anti-inflammatory applications, and the treatment of neurodegenerative disorders. nih.govtandfonline.com The core indazole structure is a key feature in numerous compounds with therapeutic value. nih.govtandfonline.com For this compound, future research could focus on leveraging its unique substitution pattern to explore novel therapeutic avenues.

Key areas for future investigation include:

Oncology: Many indazole derivatives function as kinase inhibitors, a critical class of anti-cancer drugs. nih.govrsc.orgresearchgate.net The diamine functionality of this compound could be exploited to design inhibitors targeting specific kinases implicated in cancer progression.

Neurodegenerative Diseases: The role of protein kinases in neurological disorders is an area of growing interest. tandfonline.com Derivatives of this compound could be investigated for their potential to modulate kinase activity relevant to diseases such as Alzheimer's and Parkinson's.

Inflammatory Conditions: Indazoles have shown promise as anti-inflammatory agents. tandfonline.comresearchgate.net Further derivatization of this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Integration into Combinatorial Research Strategies and Polypharmacology Approaches

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. Indazole-based compounds, particularly kinase inhibitors, are well-suited for this approach due to their ability to interact with multiple targets. nih.govrsc.org

Future research in this area could involve:

Combinatorial Libraries: The diamine groups on this compound serve as ideal handles for combinatorial synthesis, allowing for the rapid generation of a diverse library of derivatives.

Multi-target Kinase Inhibitors: By systematically modifying the substituents, it may be possible to design derivatives that inhibit multiple kinases involved in a particular disease pathway, potentially leading to synergistic therapeutic effects. For example, pazopanib, an anti-cancer drug, contains both indazole and pyrimidine moieties and targets multiple tyrosine kinases. mdpi.com

Development of Advanced Delivery Systems and Prodrug Strategies

Overcoming challenges related to poor solubility and bioavailability is a common hurdle in drug development. nih.gov Advanced drug delivery systems and prodrug strategies can significantly improve the therapeutic profile of promising compounds.

For this compound and its derivatives, future directions include:

Nanoparticle-based Delivery: Encapsulating the compound within nanoparticles, such as those made from metal-organic frameworks (MOFs) and polymers, could enhance its stability, solubility, and targeted delivery to specific tissues or cells. acs.orgacs.org

Prodrug Design: The amine functionalities of the parent compound can be chemically modified to create prodrugs. frontiersin.orgacs.org These prodrugs would be inactive until they reach the target site, where they would be converted to the active form, potentially reducing systemic side effects and improving the pharmacokinetic profile. nih.govfrontiersin.org For instance, incorporating solubilizing moieties like phosphates or amino acids can enhance aqueous solubility. nih.govacs.org

Interdisciplinary Research Collaborations and Approaches in Indazole Chemistry

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various fields. The advancement of indazole chemistry, and specifically the development of derivatives of this compound, will benefit significantly from such collaborations. nih.govresearchgate.net

Future success will likely depend on:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic science and clinical application, accelerating the development of new therapies. researchgate.net

Integration of Computational Chemistry: In silico methods, such as molecular modeling and virtual screening, can aid in the rational design of new derivatives with improved potency and selectivity, saving time and resources. nih.gov

Chemical Biology Approaches: Utilizing chemical probes based on the this compound scaffold can help to identify and validate new biological targets.

Addressing Synthetic Hurdles and Enhancing Efficiency in the Derivatization of the Compound

While the indazole scaffold is attractive, the synthesis and functionalization of its derivatives can present challenges. rsc.orgresearchgate.netnih.gov Developing efficient and versatile synthetic methodologies is crucial for exploring the full therapeutic potential of this compound.

Key research challenges and opportunities include:

Regioselective Functionalization: The indazole ring has multiple positions that can be modified. Developing synthetic methods that allow for the precise and controlled functionalization of specific positions is a key challenge.

Novel Catalytic Methods: The use of transition metal catalysis and other modern synthetic techniques can provide more efficient and environmentally friendly routes to novel indazole derivatives. pharmtech.com

Predicting and Mitigating Off-Target Effects in Early Preclinical Development

A significant challenge in the development of kinase inhibitors is the potential for off-target effects, where the drug interacts with unintended kinases or other proteins, leading to adverse side effects. nih.gov Early prediction and mitigation of these effects are critical for the successful clinical translation of any new drug candidate.

For derivatives of this compound, strategies to address this challenge include:

In Silico Profiling: Computational models can be used to predict the potential off-target interactions of new derivatives against a panel of known kinases and other proteins. icr.ac.uk

Kinome Screening: Experimentally screening new compounds against a large panel of kinases can identify potential off-target activities early in the drug discovery process. icr.ac.uk

Structure-Based Drug Design: Utilizing the three-dimensional structures of target and off-target kinases can guide the design of more selective inhibitors, minimizing unintended interactions.

Q & A

Q. What synthetic routes are effective for preparing N6,N6-dimethyl-1H-indazole-5,6-diamine, and how are structural impurities minimized during purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting amine groups at the N6 position with methyl groups under reflux conditions (e.g., using methyl iodide and a base like K₂CO₃ in DMF). Impurities such as unreacted intermediates or byproducts (e.g., mono-methylated derivatives) are minimized via gradient elution in column chromatography (silica gel, hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is critical .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethyl groups at N6 via singlet peaks at δ ~3.0 ppm for -N(CH₃)₂). Aromatic protons in the indazole core appear as doublets or multiplets between δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • FT-IR : Detects functional groups (e.g., NH stretching at ~3200 cm⁻¹ for unsubstituted indazole NH) .

Advanced Research Questions

Q. How do substituent variations at the N6 and indazole positions influence the compound’s bioactivity, and what statistical methods validate these SAR trends?

  • Methodological Answer :
  • Substituent Effects : Bulky or electron-withdrawing groups at N6 (e.g., trifluoromethyl) may enhance receptor binding affinity, as seen in analogous imidazo[4,5-c]pyridine derivatives . Modifications at the indazole 5/6-positions (e.g., halogenation) can alter solubility and metabolic stability .
  • Validation : Multivariate regression analysis or machine learning models (e.g., partial least squares) correlate structural descriptors (logP, polar surface area) with bioactivity data. Cross-validation (e.g., leave-one-out) ensures model robustness .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and control for assay conditions (e.g., pH, serum concentration) to reduce variability .
  • Meta-Analysis : Use tools like RevMan or SPSS to aggregate data from multiple studies, identifying outliers via funnel plots or Cochran’s Q test .
  • Mechanistic Studies : Employ knock-out models or isotopic labeling to confirm target engagement (e.g., competitive binding assays with radiolabeled ligands) .

Q. How can computational methods predict the impact of structural modifications on the compound’s photophysical properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to estimate singlet-triplet energy gaps (ΔEₛₜ) for thermally activated delayed fluorescence (TADF) applications. Substituents like electron-deficient aryl groups reduce ΔEₛₜ, enhancing emission efficiency .
  • Molecular Dynamics (MD) : Simulate solvent effects on aggregation-induced emission (AIE) using GROMACS, correlating with experimental photoluminescence quantum yield (PLQY) .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

  • Methodological Answer :
  • Crystallization Issues : Low solubility in common solvents (e.g., DMSO) can hinder crystal growth. Use diffusion methods (e.g., vapor diffusion with chloroform/methanol) .
  • Disorder Handling : For disordered methyl groups, apply restraints (ISOR, DELU) in SHELXL refinement to improve model accuracy .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction patterns in high-symmetry space groups (e.g., P2₁/c) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.